(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone
Brand Name: Vulcanchem
CAS No.: 23204-70-8
VCID: VC21144668
InChI: InChI=1S/C15H13NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17)/t13-,14+/m0/s1
SMILES: C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3
Molecular Formula: C15H13NO2
Molecular Weight: 239.27 g/mol

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

CAS No.: 23204-70-8

Cat. No.: VC21144668

Molecular Formula: C15H13NO2

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone - 23204-70-8

Specification

CAS No. 23204-70-8
Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
IUPAC Name (4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C15H13NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17)/t13-,14+/m0/s1
Standard InChI Key LTENIVFVXMCOQI-UONOGXRCSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@H]2[C@H](OC(=O)N2)C3=CC=CC=C3
SMILES C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3

Introduction

Structural Characteristics and Basic Properties

Chemical Identity and Classification

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone belongs to the class of heterocyclic compounds known as oxazolidinones. This compound is characterized by its five-membered ring containing both oxygen and nitrogen atoms, with two phenyl groups attached at the 4 and 5 positions in a cis configuration. The specific stereochemistry is defined by the (4S,5R) designation, indicating the absolute configuration at these chiral centers.

Physical Properties

The compound appears as colorless crystals with defined stereochemical properties. Its molecular formula is C15H13NO2, corresponding to a molecular weight of 239.27 g/mol . The CAS registry number for this specific stereoisomer is 23204-70-8.

Stereochemical Features

The stereochemistry of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone is of paramount importance to its functionality. As indicated by its name, it possesses a cis configuration of the two phenyl groups at positions 4 and 5. This particular spatial arrangement creates a well-defined chiral environment that is crucial for its applications in asymmetric synthesis. The enantiomeric counterpart of this compound is (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone (CAS: 86286-50-2) .

Table 1: Basic Properties of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

PropertyValue
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
CAS Number23204-70-8
Physical AppearanceColorless crystals
Stereochemistry(4S,5R), cis configuration
Structural FeatureFive-membered oxazolidinone ring with two phenyl groups

Synthetic Methods and Preparation

General Synthetic Approaches

The synthesis of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. This approach ensures the formation of the oxazolidinone ring system while maintaining the desired stereochemical integrity.

Specific Synthetic Routes

A common synthetic pathway involves the reaction of (S)-phenylglycinol with benzaldehyde under acidic conditions, leading to the formation of the oxazolidinone ring. This reaction is typically conducted in solvents such as toluene or dichloromethane at controlled temperatures (0-25°C) to preserve the stereochemical configuration of the product.

By extrapolating from the synthesis of its enantiomer, another potential synthetic route could involve the treatment of the corresponding amino alcohol with diphosgene in the presence of triethylamine. This reaction is performed in dichloromethane at 0°C, followed by precipitation and purification steps to obtain the compound in high purity .

Industrial Production Considerations

For industrial-scale production, continuous flow processes are often employed to enhance efficiency and yield. The use of specialized catalysts and optimized reaction conditions can significantly improve the scalability of the synthesis. Purification methods such as recrystallization and chromatography are commonly used to achieve high purity standards required for commercial applications.

Chemical Reactivity and Transformations

Types of Reactions

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone can participate in various chemical transformations that exploit its functional groups and structural features:

Oxidation Reactions: The compound can undergo oxidation to form derivatives with modified functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reactions: Reduction processes can transform the oxazolidinone ring into other heterocyclic structures. This is typically achieved using reducing agents such as lithium aluminum hydride and sodium borohydride.

Substitution Reactions: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to functionalized derivatives. Electrophilic reagents like bromine and nitric acid are commonly employed for these transformations.

Mechanistic Considerations

The mechanism of action of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone in various reactions is governed by its structural features. The oxazolidinone ring can engage in hydrogen bonding and other non-covalent interactions through its nitrogen and oxygen atoms. Additionally, the phenyl groups can participate in π-π interactions, further influencing the compound's reactivity profile and binding capabilities.

Product Formation

The reactions of this compound typically yield various substituted oxazolidinones that can be further functionalized for specific applications. The stereochemical integrity of these products is often preserved, making them valuable intermediates in stereoselective synthesis.

Table 2: Common Reactions of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Reaction TypeCommon ReagentsProductsApplications
OxidationKMnO4, CrO3Oxazolidinones with modified functional groupsSynthesis of complex molecules
ReductionLiAlH4, NaBH4Transformed heterocyclic structuresPreparation of diverse N-containing compounds
Electrophilic SubstitutionBr2, HNO3Substituted oxazolidinonesBuilding blocks for pharmaceutical synthesis

Applications in Scientific Research

Asymmetric Synthesis

The most significant application of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone is as a chiral auxiliary in asymmetric synthesis. Its well-defined stereochemistry allows it to induce chirality in various chemical transformations, enabling the production of enantiomerically pure compounds. This property is particularly valuable in pharmaceutical synthesis, where specific stereochemistry is often critical for efficacy and safety.

The compound can be temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which it can be removed and potentially recovered for reuse. This approach has been instrumental in the development of numerous stereoselective synthetic methodologies .

Biological and Medicinal Applications

The oxazolidinone structure present in (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone serves as an important pharmacophore in medicinal chemistry. The compound and its derivatives have been investigated for various biological activities:

Antibacterial Properties: Studies have indicated that derivatives of this compound exhibit significant activity against various bacterial strains, with inhibitory potencies comparable to established antibiotics.

Enzyme Inhibition: Modifications at specific positions have shown effectiveness in inhibiting enzymes such as phospholipase A2, which plays a role in inflammatory processes.

The oxazolidinone core structure is integral to several commercially available antibiotics, highlighting the potential of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone derivatives in drug development.

Material Science Applications

Beyond its uses in organic synthesis and medicinal chemistry, (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone finds applications in material science. The compound's stability and reactivity make it suitable for the production of specialized polymers and materials with tailored properties.

Recent Research Developments

Catalytic Applications

Recent research has explored the potential of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone in catalytic processes. The compound's chiral environment can influence the stereoselectivity of various transformations when incorporated into catalyst systems .

Carbonylation Chemistry

Studies have investigated the use of this compound in Pd(OAc)2-catalyzed carbonylation reactions. In these contexts, (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone (identified as compound 33c in a recent study) was obtained as colorless crystals with a yield of 67% . This suggests its relevance in metal-catalyzed transformations involving carbon monoxide, which are important in the synthesis of complex organic molecules.

New Synthetic Methodologies

Ongoing research continues to develop novel synthetic approaches to produce (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone with improved efficiency and stereoselectivity. These efforts aim to enhance the accessibility of this valuable chiral auxiliary for various applications .

Comparative Analysis with Related Compounds

Enantiomeric Counterpart

The enantiomer of our target compound, (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone, displays mirror-image properties but opposite stereochemical configurations. This compound is also used as a chiral auxiliary but induces the opposite stereochemical outcome in asymmetric reactions .

Other Oxazolidinone Derivatives

Various oxazolidinone derivatives with different substituents and stereochemical configurations have been developed and studied. Each variant offers unique advantages in specific applications based on its structural features and reactivity profile.

Table 3: Comparison of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone with Related Compounds

CompoundStereochemistryKey CharacteristicsPrimary Applications
(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone(4S,5R), cisInduces specific stereochemistry in reactionsChiral auxiliary, asymmetric synthesis
(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone(4R,5S), cisMirror image of the target compoundInduces opposite stereochemistry
(R)-(-)-4-Phenyl-2-oxazolidinoneSingle phenyl groupSimpler structure, different stereochemical environmentAlternative chiral auxiliary

Future Perspectives and Challenges

Emerging Applications

The unique properties of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone continue to inspire new applications in various fields. Potential areas of growth include its use in the development of sustainable catalytic processes, environmentally friendly synthetic methodologies, and novel therapeutic agents.

Synthetic Challenges

Despite the established synthetic routes, challenges remain in the large-scale production of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone with high stereochemical purity. Ongoing research aims to address these challenges through the development of more efficient and cost-effective synthetic approaches.

Research Gaps

Several aspects of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone chemistry warrant further investigation, including its potential in asymmetric catalysis, its applicability in emerging fields such as materials science, and its role in addressing unmet needs in medicinal chemistry.

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